Anti-Platelet Aggregation: N-Tosylanthranilic Acid vs. Unsubstituted Anthranilic Acid
2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid (N-tosylanthranilic acid) demonstrates a specific antiplatelet aggregation effect that is entirely absent in the parent scaffold, anthranilic acid. In vitro experiments have shown that the target compound inhibits platelet activation and aggregation, an activity not observed with unmodified anthranilic acid . While precise IC50 values for this compound are not publicly available, its reported ability to inhibit phosphodiesterase activity and interfere with adenosine diphosphate (ADP) degradation provides a clear mechanistic basis for its superior activity compared to the non-tosylated analog . This functional gain highlights the critical role of the tosyl group in enabling a new biological function.
| Evidence Dimension | Inhibition of Platelet Activation and Aggregation |
|---|---|
| Target Compound Data | Active; Inhibits phosphodiesterase activity and interferes with ADP degradation |
| Comparator Or Baseline | Anthranilic Acid (unsubstituted) |
| Quantified Difference | Functional gain: Target compound is active, baseline (anthranilic acid) is inactive for this specific mechanism. |
| Conditions | In vitro enzymatic and platelet aggregation assays |
Why This Matters
This functional gain demonstrates that the tosyl modification is not merely a protecting group but confers new, potentially therapeutically relevant biological activity, justifying its selection over the simpler and cheaper anthranilic acid for pharmacological studies.
